N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide

Description

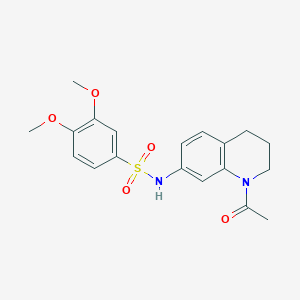

N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline core acetylated at the 1-position and a 3,4-dimethoxybenzenesulfonamide group at the 7-position. Sulfonamide derivatives are widely studied for their biological activities, including enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial effects .

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-13(22)21-10-4-5-14-6-7-15(11-17(14)21)20-27(23,24)16-8-9-18(25-2)19(12-16)26-3/h6-9,11-12,20H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTNYHQSKCUKMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydroquinoline core, followed by the introduction of the acetyl group and the sulfonamide moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Medicine: It has potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents.

Industry: The compound can be utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates, leading to competitive inhibition. The compound may also interact with cellular pathways involved in cell growth and proliferation, making it a potential candidate for anticancer research.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among analogs include substituents on the tetrahydroquinoline core and the sulfonamide/amide moieties. Below is a comparative table:

Notes:

- The target compound ’s 3,4-dimethoxybenzenesulfonamide group enhances polarity compared to simpler methanesulfonamide derivatives (e.g., compounds 24 and 25), likely affecting solubility and binding affinity .

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety and a sulfonamide group, which are known for their diverse biological activities. The molecular structure can be represented as follows:

This structure contributes to its rigidity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group is known to interact with enzyme active sites. This interaction can inhibit enzymatic activity critical for various biochemical pathways.

- Receptor Modulation : The tetrahydroquinoline moiety may bind to receptor sites influencing signal transduction pathways. This could have implications in treating diseases related to receptor dysfunction.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Cell Line Studies : In vitro studies showed that the compound inhibited the proliferation of various cancer cell lines. The mechanism involved apoptosis induction through caspase activation and modulation of cell cycle regulators.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- Cytokine Modulation : Research demonstrated that it could reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating autoimmune diseases and inflammatory conditions.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of a related tetrahydroquinoline derivative. The researchers found that the derivative exhibited IC50 values in the micromolar range against several cancer cell lines. This study underscores the potential of tetrahydroquinolines as anticancer agents .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | HeLa | 5.2 |

| Derivative B | MCF-7 | 6.8 |

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory potential of sulfonamide derivatives similar to this compound. The results indicated a significant reduction in TNF-alpha levels in LPS-stimulated macrophages .

| Compound | TNF-alpha Reduction (%) |

|---|---|

| Compound X | 75 |

| Compound Y | 60 |

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide?

Answer:

The synthesis typically involves sequential functionalization of the tetrahydroquinoline core. Key steps include:

- Acetylation: The 1-position of tetrahydroquinoline is acetylated using acetic anhydride or acetyl chloride under reflux conditions .

- Sulfonylation: Reacting the acetylated intermediate with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base (e.g., pyridine or DMAP) to form the sulfonamide bond .

- Purification: Column chromatography (e.g., silica gel with petroleum ether/ethyl acetate) or recrystallization is used to isolate the final product .

Critical Note: Optimize reaction stoichiometry and temperature to avoid side reactions, such as over-sulfonylation or decomposition of the dimethoxybenzene group.

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation: Work in a fume hood to avoid inhalation of dust/aerosols (H335 risk) .

- Spill Management: Collect spills using non-sparking tools and dispose of as hazardous waste. Avoid water flushing to prevent environmental contamination .

- Storage: Store in a cool, dry place away from oxidizers and acids to prevent decomposition .

Advanced: How can researchers optimize the sulfonylation step to improve reaction yield and purity?

Answer:

- Catalyst Selection: Use DMAP (4-dimethylaminopyridine) to enhance sulfonyl chloride reactivity, reducing side-product formation .

- Solvent Optimization: Polar aprotic solvents (e.g., dichloromethane or acetonitrile) improve reagent solubility and reaction homogeneity .

- Temperature Control: Maintain temperatures between 0–25°C to suppress competing hydrolysis of the sulfonyl chloride .

- Yield Monitoring: Track reaction progress via TLC or HPLC to terminate the reaction at peak product formation. Reported yields for analogous sulfonamides range from 50–75% under optimized conditions .

Advanced: What crystallographic techniques are suitable for resolving structural ambiguities in this compound?

Answer:

- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Key parameters include high-resolution data (≤ 1.0 Å) and twinning correction for asymmetric units .

- Data Collection: Employ synchrotron radiation or low-temperature (100 K) measurements to enhance data quality.

- Validation: Cross-validate with spectroscopic data (e.g., / NMR) to confirm bond connectivity and stereochemistry .

Advanced: How should researchers address contradictory biological activity data in published studies?

Answer:

- Source Analysis: Check for variations in substituents (e.g., methoxy vs. ethoxy groups) that may alter binding affinities .

- Assay Conditions: Replicate experiments under standardized conditions (e.g., pH, temperature, cell lines) to isolate compound-specific effects .

- Meta-Analysis: Compare IC values across studies using tools like PubChem BioAssay to identify outliers or methodological inconsistencies .

Advanced: Which analytical techniques are critical for characterizing synthetic intermediates?

Answer:

- NMR Spectroscopy: and NMR confirm regioselectivity of acetylation/sulfonylation and detect residual solvents .

- Mass Spectrometry (HRMS): Validate molecular weight and detect impurities with ppm-level accuracy .

- HPLC-PDA: Assess purity (>95%) and monitor degradation products under accelerated stability conditions (e.g., 40°C/75% RH) .

Advanced: What computational tools can predict the compound’s pharmacokinetic properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.